molecular formula C9H13FN2 B12996693 N-butyl-2-fluoropyridin-4-amine

N-butyl-2-fluoropyridin-4-amine

Cat. No.: B12996693
M. Wt: 168.21 g/mol
InChI Key: CAGXUCHBKJSVQB-UHFFFAOYSA-N
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Description

N-butyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative with the chemical formula C₉H₁₃FN₂. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine source, such as Selectfluor, is used to replace a leaving group on the pyridine ring . The reaction conditions often involve the use of solvents like acetonitrile and temperatures around 0°C to room temperature.

Industrial Production Methods

Industrial production of N-butyl-2-fluoropyridin-4-amine may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-butyl-2-fluoropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The fluorine atom provides unique electronic properties, while the butyl group can affect the compound’s solubility and interaction with biological targets .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

N-butyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C9H13FN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12)

InChI Key

CAGXUCHBKJSVQB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC=C1)F

Origin of Product

United States

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